molecular formula C14H20O8 B211721 Cornoside CAS No. 40661-45-8

Cornoside

Cat. No. B211721
CAS RN: 40661-45-8
M. Wt: 316.3 g/mol
InChI Key: VTVARPTUBCBNJX-WJTVCTBASA-N
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Description

Cornoside is a phenolic glycoside . It has an inhibitory effect on rat lens aldose reductase (AR) with an IC50 of 150 μM . The molecular formula of this compound is C14H20O8 .


Molecular Structure Analysis

This compound has a molecular weight of 316.304 Da . It has 5 defined stereocentres . The structure of this compound contains 43 bonds in total, including 23 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 ketone (aliphatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 tertiary alcohol, and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.304 Da . The exact mass is 316.11600 . The search results do not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

1. Cornoside in Plant Biosynthesis and Phytochemistry

  • Biosynthesis in Plants: this compound, also known as verbenalin, is a significant component in plant biosynthesis. Research has investigated its synthesis in plants like Verbena officinalis, revealing insights into its formation from early precursors like iridodial forwards to hastatoside. This process involves various stages and intermediates, including [2H]-iridodial glucoside and [2H]-iridotrial glucoside (Rosendal, Kirk, & Nielsen, 1989).

2. This compound as a Chemosystematic Marker in Botany

  • Chemosystematic Applications: In the field of botany, this compound serves as a chemosystematic marker. It has been isolated from various species of Veronica (Plantaginaceae) for the first time, providing valuable data for phylogenetic implications. This chemical marker is useful for understanding plant relationships and evolution, particularly in subgenera that deviate from the standard iridoid garniture (Jensen, Albach, Ohno, & Grayer, 2005).

3. This compound in Medicinal Chemistry and Pharmacology

  • Medicinal Chemistry: this compound's potential in medicinal chemistry is explored in the context of organosilicon small molecules. These molecules, which include this compound, offer unique opportunities for medicinal applications due to their distinct chemical properties, leading to enhanced potency and improved pharmacokinetic attributes. Their applications span inhibitor design, imaging, drug release technology, and mapping inhibitor binding (Franz & Wilson, 2013).

properties

IUPAC Name

4-hydroxy-4-[2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVARPTUBCBNJX-WJTVCTBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(C=CC1=O)(CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961052
Record name 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40661-45-8
Record name Cornoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040661458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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